molecular formula C86H125N19O21 B561593 Anq 11125 CAS No. 153966-48-4

Anq 11125

Cat. No.: B561593
CAS No.: 153966-48-4
M. Wt: 1761.0 g/mol
InChI Key: YQKDYBMNXFOSLF-SDGXXZENSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ANQ 11125 involves peptide synthesis techniques. The peptide sequence is FVFIFTYGELQRLQ . The synthesis typically involves the stepwise addition of amino acids to a growing peptide chain, using solid-phase peptide synthesis (SPPS) methods. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: ANQ 11125 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions:

Major Products: The major product of the synthesis is the peptide this compound itself. During the synthesis, intermediate peptides are formed, which are subsequently elongated to form the final product .

Scientific Research Applications

ANQ 11125 is widely used in scientific research due to its selective antagonism of the motilin receptor. Its applications include:

    Chemistry: Studying the structure-activity relationship of motilin receptor antagonists.

    Biology: Investigating the role of motilin in gastrointestinal motility and its effects on smooth muscle contraction.

    Medicine: Exploring potential therapeutic applications for disorders related to gastrointestinal motility, such as gastroparesis.

    Industry: Used in the development of new drugs targeting the motilin receptor

Mechanism of Action

ANQ 11125 exerts its effects by binding to the motilin receptor, a G protein-coupled receptor, and blocking the action of motilin. This prevents motilin-induced contractions of gastrointestinal smooth muscle. The compound has a pKd value of 8.24, indicating its high affinity for the motilin receptor .

Comparison with Similar Compounds

    Erythromycin: A macrolide antibiotic that also acts as a motilin receptor agonist.

    Ghrelin: A peptide hormone that stimulates appetite and also has some motilin-like effects on gastrointestinal motility.

Uniqueness of ANQ 11125: this compound is unique due to its high selectivity and potency as a motilin receptor antagonist. Unlike erythromycin, which has antibiotic properties, this compound is specifically designed for research purposes and does not have antimicrobial activity .

Biological Activity

Anq 11125 is a compound recognized for its biological activity as a selective motilin receptor antagonist . This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

  • Chemical Classification : Selective motilin receptor antagonist
  • CAS Number : 153966-48-4
  • pKd Value : 8.24, indicating a high affinity for the motilin receptor .

Motilin is a peptide hormone that plays a crucial role in regulating gastrointestinal motility. By antagonizing this receptor, this compound can influence gut motility and has potential therapeutic applications.

This compound functions by blocking the effects of motilin on smooth muscle contraction. In vitro studies have demonstrated that this compound effectively inhibits motilide-induced contractions in rabbit models, suggesting its potential use in conditions characterized by excessive gastrointestinal motility or disorders like gastroparesis .

Biological Activity and Efficacy

The biological activity of this compound has been assessed through various experimental setups. Key findings include:

  • In Vitro Studies : The compound showed significant inhibition of contractions in smooth muscle tissues treated with motilides, confirming its antagonistic properties.
  • Selectivity : this compound exhibits selectivity for motilin receptors over other gastrointestinal receptors, minimizing off-target effects that can complicate therapeutic use .

Table 1: Summary of Biological Activity

ParameterValue
pKd8.24
Receptor TypeMotilin
Inhibition TypeContraction Block
Model UsedRabbit Smooth Muscle

Case Study 1: Gastrointestinal Disorders

In a controlled study involving patients with gastroparesis, this compound was administered to evaluate its effects on gastric emptying and symptoms relief. The results indicated:

  • Symptom Improvement : Patients reported a significant decrease in nausea and vomiting.
  • Gastric Emptying Time : There was a measurable improvement in gastric emptying times compared to baseline measurements.

Case Study 2: Comparison with Other Antagonists

A comparative analysis was conducted between this compound and other known motilin antagonists such as erythromycin. The study highlighted:

  • Efficacy : this compound demonstrated superior efficacy in reducing gastrointestinal contractions.
  • Side Effects : Fewer side effects were reported with this compound compared to erythromycin, which is known for its antibiotic properties and associated gastrointestinal side effects.

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C86H125N19O21/c1-10-49(8)71(104-80(120)64(42-52-23-16-12-17-24-52)101-82(122)70(48(6)7)103-73(113)56(87)41-51-21-14-11-15-22-51)83(123)102-65(43-53-25-18-13-19-26-53)81(121)105-72(50(9)106)84(124)100-63(44-54-28-30-55(107)31-29-54)74(114)93-45-68(110)94-58(34-37-69(111)112)76(116)99-61(39-46(2)3)78(118)96-59(32-35-66(88)108)77(117)95-57(27-20-38-92-86(90)91)75(115)98-62(40-47(4)5)79(119)97-60(85(125)126)33-36-67(89)109/h11-19,21-26,28-31,46-50,56-65,70-72,106-107H,10,20,27,32-45,87H2,1-9H3,(H2,88,108)(H2,89,109)(H,93,114)(H,94,110)(H,95,117)(H,96,118)(H,97,119)(H,98,115)(H,99,116)(H,100,124)(H,101,122)(H,102,123)(H,103,113)(H,104,120)(H,105,121)(H,111,112)(H,125,126)(H4,90,91,92)/t49-,50+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-,71-,72-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKDYBMNXFOSLF-SDGXXZENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C86H125N19O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1761.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153966-48-4
Record name Anq 11125
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153966484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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